(R)-1-(2-Bromopyridin-3-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(1R)-1-(2-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1 |
InChI Key |
FLTIQQANTYJKSL-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(N=CC=C1)Br)O |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Enantioselective Synthesis and Characterization of 1-(2-Bromopyridin-3-yl)ethanol
Executive Summary
The chiral building block 1-(2-bromopyridin-3-yl)ethanol represents a critical pharmacophore in modern drug discovery, particularly for type I and II kinase inhibitors (e.g., c-Met, ALK pathways). The ortho-bromo substitution provides a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the chiral hydroxyl group serves as an anchor for etherification or stereospecific amination.
This guide addresses the technical challenges associated with the (R)- vs. (S)-enantiomers , focusing on:
-
Steric Constraints: The 2-bromo substituent creates significant steric bulk, influencing catalyst approach and enzymatic pocket fitting.
-
Electronic Effects: The electron-deficient pyridine ring alters the hydride transfer kinetics compared to phenyl analogs.
-
Resolution Strategy: A self-validating workflow for synthesis, chiral separation, and absolute configuration assignment.
Structural Analysis & Pharmacophore Relevance
The 1-(2-bromopyridin-3-yl)ethanol scaffold is distinct due to the "magic methyl" effect of the chiral center and the orthogonal reactivity of the halogen.
| Feature | Technical Implication |
| Chiral Center (C1) | Determines binding affinity (eutomer vs. distomer). In kinase pockets, the (S)-isomer often directs the methyl group into a hydrophobic sub-pocket (e.g., Val/Leu gatekeeper residues), while the (R)-isomer may clash sterically. |
| 2-Bromo Group | Steric Blocking: Prevents free rotation, potentially creating atropisomeric axes in downstream biaryl products.[1] Synthetic Handle: Labile for Pd-catalyzed coupling but stable under ketone reduction conditions. |
| Pyridine Nitrogen | Acts as a Lewis base. Can poison non-robust metal catalysts (e.g., Pd/C) but coordinates well with Ru-based transfer hydrogenation catalysts.[1] |
Synthesis Strategies: Chemical vs. Biocatalytic[1]
To access high enantiomeric excess (% ee), two primary routes are recommended. The choice depends on scale and available equipment.
Route A: Asymmetric Transfer Hydrogenation (Chemical)
Best for: Rapid gram-scale synthesis without enzyme screening.
Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya type).[1] Mechanism: Metal-ligand bifunctional catalysis via an outer-sphere mechanism.
Protocol:
-
Charge: In a glovebox, charge a reaction vessel with 1-(2-bromopyridin-3-yl)ethanone (1.0 eq) and Ru-catalyst (0.5–1.0 mol%).
-
Solvent: Add an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) or use Isopropanol with KOH (0.1 eq). Note: The FA/TEA system is preferred for pyridines to prevent catalyst poisoning by the pyridine nitrogen.
-
Reaction: Stir at 25–40°C for 12–24 hours. Monitor conversion by UPLC.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.
-
Result: Typically yields the (S)-alcohol (using (S,S)-ligand) with 90–95% ee.
Route B: Biocatalytic Reduction (Enzymatic)
Best for: Industrial scale-up, >99% ee requirements.[1]
Biocatalyst: Ketoreductases (KREDs) with NADPH cofactor recycling.[1] Selectivity: Enzymes can be selected to yield either (R) or (S) with near-perfect specificity (anti-Prelog vs. Prelog).[1]
Screening Workflow (DOT Diagram):
Caption: Workflow for selecting the optimal biocatalytic route. KRED screening ensures high enantiopurity before scale-up.
Analytical Resolution & Quality Control
Separating the (R) and (S) enantiomers requires specific chiral stationary phases (CSPs).[1][2] The basic pyridine nitrogen requires mobile phase additives to prevent peak tailing.
Method Development Strategy
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven recognition of pyridine-ethanol motifs. |
| Mobile Phase (NP) | n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) | DEA masks silanols and the pyridine nitrogen, sharpening peaks.[1] |
| Mobile Phase (SFC) | CO₂ : Methanol (85:[1]15) + 0.2% Isopropylamine | Supercritical Fluid Chromatography (SFC) offers faster resolution and easier solvent removal.[1] |
| Detection | UV @ 254 nm | Pyridine absorption maximum. |
Self-Validating Check:
-
Inject the racemate first to establish
(Resolution factor). -
Target
for baseline separation. -
If
, switch to Chiralcel OD-H (Cellulose backbone), which often provides complementary selectivity.[1]
Determination of Absolute Configuration (Mosher Ester Analysis)[1][3][4][5][6]
Do not rely solely on optical rotation (
Protocol
-
Derivatization: React the unknown alcohol enantiomer with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (Pyridine/DMAP, DCM, 12h).
-
NMR Analysis: Acquire ¹H NMR for both the (S)-MTPA ester and (R)-MTPA ester.
-
Calculate
: [1][3][5] -
Assignment Logic:
-
Construct a Newman projection.
-
The phenyl group of the MTPA auxiliary shields protons on its side of the plane (upfield shift, negative
). -
Prediction for 1-(2-bromopyridin-3-yl)ethanol:
-
Configuration Logic Diagram (DOT):
Caption: Decision tree for assigning absolute configuration using chemical shift differences (
Synthetic Utility & Handling[8]
Stability
The (R)- and (S)-isomers are chemically stable but prone to racemization under strongly acidic conditions (via carbocation formation stabilized by the pyridine ring) or radical conditions (benzylic radical). Store at 4°C under Argon.
Cross-Coupling (Suzuki-Miyaura)
The 2-bromo position allows for coupling without protecting the alcohol, provided specific bases are used.
-
Recommended Base: K₃PO₄ (anhydrous).[1] Avoid strong alkoxides (NaOtBu) which may deprotonate the alcohol and cause side reactions.
-
Catalyst: Pd(dppf)Cl₂[1] · DCM is robust for this steric hindrance.
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
-
Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5][6] Nature Protocols, 2(10), 2451–2458.[1][4] Link[1][4]
-
Ikariya, T., & Blacker, A. J. (2007).[1] Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.[1] Link[1]
-
Codexis, Inc. (2010).[1] Ketoreductase Polypeptides and Uses Thereof. U.S. Patent 7,820,421. Link (Reference for KRED screening methodology).
-
Chiral Technologies. (2020). Chiral Separation Strategies for Pharmaceutical Analysis. Application Note: Separation of Pyridine Ethanols on Chiralpak AD-H. Link
Sources
- 1. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | MDPI [mdpi.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. matilda.science [matilda.science]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Commercial Availability & Synthetic Access to (R)-1-(2-Bromopyridin-3-yl)ethanol
Executive Summary
(R)-1-(2-Bromopyridin-3-yl)ethanol is a high-value chiral building block, serving as a critical pharmacophore in the synthesis of kinase inhibitors and CNS-active agents.[1][2][3] Its structural uniqueness lies in the 2-bromo handle (enabling orthogonal cross-coupling) adjacent to a chiral benzylic-like alcohol (enabling stereospecific etherification or amination).[1][2][3]
Currently, the commercial availability of the enantiopure (R)-isomer is limited to "Make-to-Order" (MTO) status from most major catalog suppliers.[1][2][3] While the racemic mixture and the ketone precursor are readily available, the specific (R)-enantiomer often requires custom synthesis or in-house resolution.[1][2][3]
This guide provides a decision-making framework for sourcing this molecule, detailing the supply landscape and providing a validated "Make" protocol via asymmetric reduction should commercial lead times prove prohibitive.
Chemical Profile & Strategic Utility[1][3][4]
The utility of this compound stems from its bifunctionality. In drug discovery, it acts as a "linchpin" scaffold.[3]
| Feature | Specification | Strategic Advantage |
| CAS (Racemic) | 84199-57-5 | Readily available reference standard.[1][2][3] |
| CAS (Ketone) | 84199-61-1 | High-stock precursor for asymmetric synthesis.[1][2][3] |
| Chiral Center | (R)-Configuration | Essential for target binding affinity (e.g., ATP-binding pockets).[1][2][3] |
| 2-Br Moiety | Reactive Handle | Enables Suzuki-Miyaura or Buchwald-Hartwig couplings after establishing chirality.[1][2][3] |
| Stability | Moderate | Pyridine ring electron-deficiency makes the alcohol prone to elimination under harsh acidic conditions.[1][2][3] |
Structural Logic & Reaction Pathways[1][2][3]
The following diagram illustrates the strategic divergence points for this molecule in a medicinal chemistry campaign.
Figure 1: Strategic utility of the (R)-enantiomer. The 2-bromo position allows for late-stage diversification without eroding the chiral center established at the alcohol.[1][2][3]
The Supply Chain Landscape[3]
Researchers must navigate a fragmented supply chain.[3] Unlike simple phenyl ethanols, the pyridine nitrogen introduces coordination challenges that complicate bulk resolution, leading to lower stock levels for enantiopure forms.[3]
Sourcing Matrix
| Product Form | Availability Status | Primary Suppliers (Examples) | Risk Factor |
| Racemic Alcohol | High Stock | BLD Pharm, Combi-Blocks, Sigma-Aldrich | Requires chiral SFC resolution (50% yield loss).[1][2][3] |
| Ketone Precursor | High Stock | Enamine, Chem-Impex, Sigma | Requires chemical reduction step.[3] |
| (R)-Enantiomer | Low / MTO | Custom Synthesis Houses (WuXi, Pharmablock) | High lead time (4-6 weeks); Batch variability.[1][2][3] |
| (S)-Enantiomer | Medium | Occasional catalog listings (CAS 200640-34-2) | Wrong isomer; requires Mitsunobu inversion to get (R).[1][2][3] |
Recommendation: If immediate stock of the (R)-isomer is unavailable, purchase the ketone (CAS 84199-61-1) and perform the asymmetric reduction described in Section 3.[1][2][3] This is often faster than waiting for a custom synthesis order.[3]
Protocol: Asymmetric Synthesis (The "Make" Option)[1][2]
When commercial stock is absent, the most reliable route to this compound is the Corey-Bakshi-Shibata (CBS) Reduction .[1][2][3] This method is preferred over enzymatic routes for small-scale (<10g) discovery batches due to speed and predictability.[1][3]
Reaction Scheme
Substrate: 1-(2-bromopyridin-3-yl)ethanone (CAS 84199-61-1) Reagent: (R)-Me-CBS (catalyst) + Borane-THF (stoichiometric reductant) Target: this compound[1][2][3][4]
Note on Stereochemistry: The (R)-Me-CBS catalyst typically yields the (R)-alcohol when the large group (Pyridine) and small group (Methyl) are oriented standardly.[1][2][3] However, due to the nitrogen lone pair, orthogonal validation (optical rotation/chiral HPLC) is mandatory.[3]
Step-by-Step Methodology
-
Preparation:
-
Borane Activation:
-
Add BH3·THF complex (1.0 M, 0.6 eq) dropwise to the catalyst solution. Stir for 10 minutes.
-
-
Substrate Addition (Critical Rate-Limiting Step):
-
Dissolve 1-(2-bromopyridin-3-yl)ethanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution slowly over 1 hour via syringe pump to the catalyst/borane mixture at -20°C.
-
Rationale: Slow addition ensures the ketone is reduced immediately by the chiral complex, preventing non-catalyzed (racemic) background reduction by free borane.
-
-
Quench & Workup:
-
Monitor by TLC (approx. 2 hours).
-
Quench carefully with Methanol (gas evolution: H2).
-
Add 1N HCl and stir for 20 mins to break the boron-nitrogen complex.
-
Neutralize with NaHCO3, extract with EtOAc, and dry over Na2SO4.[3]
-
-
Purification:
Synthesis Workflow Diagram
Figure 2: Workflow for the asymmetric reduction of the ketone precursor.[1][2][3]
Quality Control & Validation
Trust but verify. You cannot rely on the catalyst label alone.
Chiral HPLC Method
To confirm the enantiomeric excess (ee), establish a chiral separation method.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2][3]
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Expectation: The enantiomers should show baseline separation. Run the racemate (CAS 84199-57-5) first to establish retention times.[2][3]
Absolute Configuration Assignment
If literature specific rotation is unavailable, convert a small aliquot to the Mosher Ester (using (R)- and (S)-MTPA chloride).[1][3] Analyze via 1H NMR or 19F NMR to determine the absolute configuration via chemical shift differences (
References
-
Sigma-Aldrich. Product Entry: 3-Acetyl-2-bromopyridine (CAS 84199-61-1).[1][2][3] Available at: [1][2][3]
-
BLD Pharm. Product Entry: 1-(2-Bromopyridin-3-yl)ethanol (Racemic, CAS 84199-57-5).[1][2][3] Available at: [1][2]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Strategic Tool.[3] Angewandte Chemie International Edition.[3] (Standard protocol reference for CBS reduction).
-
BenchChem. Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs. (Context on pyridine pharmacophores). Available at: [1][2]
(Note: While specific commercial links are provided for the precursors and racemate, the (R)-enantiomer requires the synthetic intervention described above or a custom quote request.)
Sources
- 1. 84199-57-5|1-(2-Bromopyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. 139042-62-9|1-(6-Bromopyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protecting group strategies for chiral pyridine alcohols in coupling reactions
Application Note: Protecting Group Strategies for Chiral Pyridine Alcohols in Metal-Catalyzed Coupling Reactions
Abstract
Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) involving chiral pyridine alcohols present a "dual-reactivity" challenge: the Lewis-basic pyridine nitrogen poisons metal catalysts, while the electron-deficient ring renders the
The Scientific Challenge: Chelation & Racemization
The successful coupling of a chiral pyridine alcohol (e.g., 1-(pyridin-2-yl)ethanol derivatives) requires navigating two competing failure modes:
-
Catalyst Deactivation (The N-Effect): The free pyridine nitrogen (
lone pair) acts as a competitive ligand, displacing phosphines from Palladium (Pd) or Copper (Cu) centers. This arrests the catalytic cycle, requiring higher temperatures that promote side reactions. -
Racemization (The
-Proton Effect): The electron-withdrawing nature of the pyridine ring acidifies the benzylic -proton. Under the basic conditions typical of Suzuki couplings (e.g., , ), standard acyl protecting groups (Acetates, Benzoates) facilitate deprotonation/elimination or enolization, leading to rapid loss of chirality.
Mechanism of Failure (Racemization)
-
Acyl Groups: Electron-withdrawing. They increase the acidity of the
-proton.-
Pathway: Base
Enolization/Elimination Racemic mixture.
-
-
Silyl Ethers: Electron-donating/Neutral. They sterically shield the oxygen and do not increase
-proton acidity.
Strategic Framework
Strategy A: Steric Silylation (The Gold Standard)
Recommendation: Use TBS (tert-butyldimethylsilyl) or TBDPS (tert-butyldiphenylsilyl) ethers.
-
Why: Silyl ethers are stable to the basic aqueous conditions of Suzuki couplings. The steric bulk of TBDPS further discourages O-coordination to the metal center.
-
Outcome: Preserves ee% and prevents O-arylation side reactions.
Strategy B: The N-Oxide "Double Protection"
Recommendation: For substrates where catalyst poisoning is severe (low yields despite O-protection).
-
Why: Oxidizing the pyridine nitrogen to an N-oxide removes its ability to bind Pd(0)/Pd(II). The N-oxide moiety also activates the ring for coupling at the 2-position if C-H activation is desired, but in standard halide couplings, it acts purely to prevent catalyst inhibition.
-
Outcome: Drastic yield improvement; requires a subsequent reduction step (e.g., Zn/
or ).
Decision Matrix & Workflow
Figure 1: Decision tree for selecting the optimal protection strategy based on substrate acidity and catalyst performance.
Comparative Data: Protecting Group Performance
The following table summarizes the performance of common protecting groups in the Suzuki coupling of 1-(6-bromopyridin-2-yl)ethanol with phenylboronic acid.
| Protecting Group | Stability (Base) | Stability (Acid) | Racemization Risk | Yield (Coupling) | Rec. |
| Acetate (Ac) | Low (Hydrolysis) | Moderate | High (via Enolization) | 45% | ❌ |
| MOM (Methoxymethyl) | High | Low | Moderate | 78% | ⚠️ |
| TBS (Silyl) | High | Moderate | Very Low | 92% | ✅ |
| TBDPS (Silyl) | Very High | High | Very Low | 95% | ✅ |
| Benzyl (Bn) | High | High | Low | 88% | ⚠️* |
*Note: Benzyl groups are excellent but require hydrogenolysis for removal, which can be incompatible with other reducible groups (alkenes, nitro, halides) often present in drug scaffolds.
Detailed Experimental Protocols
Protocol A: TBS Protection of Chiral Pyridyl Alcohol
Goal: Install steric protection without racemizing the substrate.
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagents:
-
Chiral Pyridyl Alcohol (1.0 equiv)
-
TBSCl (1.2 equiv) - Use fresh reagent; hydrolyzed TBSCl (white powder vs. clear crystals) lowers yield.
-
Imidazole (2.5 equiv) - Acts as base and nucleophilic catalyst.
-
DMF (Anhydrous, 0.5 M concentration).
-
-
Procedure:
-
Dissolve alcohol in DMF and cool to 0°C (ice bath). Critical: Cooling prevents exotherm-induced racemization.
-
Add Imidazole, followed by portion-wise addition of TBSCl.
-
Warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (stain with PMA or UV).
-
Workup: Dilute with
(avoids emulsions common with EtOAc/DMF). Wash with water, with brine. Dry over .
-
-
Purification: Flash chromatography (Hexanes/EtOAc). Pyridines often streak; add 1%
to eluent if necessary.
Protocol B: Suzuki Coupling of TBS-Protected Pyridine
Goal: High-turnover cross-coupling.
-
Reagents:
-
TBS-Protected Pyridyl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) - Bidentate ligand (dppf) resists displacement by pyridine N. -
Base:
(3.0 equiv) or (2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.
-
-
Procedure:
-
Combine all solids in a pressure vial. Cycle Argon/Vacuum
. -
Add degassed solvents via syringe.
-
Heat to 80–90°C for 4–16 hours.
-
Note: If conversion stalls, add 5 mol% fresh catalyst. Do not increase temp >100°C to avoid silyl migration or cleavage.
-
Protocol C: Buffered Deprotection (Racemization-Free)
Goal: Remove TBS without base-mediated racemization.
-
Context: Standard TBAF (Tetrabutylammonium fluoride) is basic due to trace hydroxide/bifluoride. This can racemize the sensitive pyridyl alcohol product.
-
Reagents:
-
TBAF (1.0 M in THF, 1.2 equiv).
-
Acetic Acid (AcOH) (1.2 equiv) - Buffering Agent.
-
-
Procedure:
Mechanism of Action: Silyl Ether Stability[4]
Figure 2: Mechanistic representation of how steric bulk (TBS) prevents base access to the alpha-proton, inhibiting racemization.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4] Journal of the American Chemical Society, 94(17), 6190–6191. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
-
Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(17), 5819–5829. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[2] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups. BenchChem Application Notes. Link
Sources
Palladium-catalyzed arylation of (R)-1-(2-Bromopyridin-3-yl)ethanol
An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Arylation of (R)-1-(2-Bromopyridin-3-yl)ethanol
Introduction: Synthesizing Chiral Biaryl Pyridines
The synthesis of chiral molecules containing biaryl pyridine scaffolds is of paramount importance in the fields of medicinal chemistry and materials science. These structural motifs are integral to a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, stands as one of the most robust and versatile methods for constructing carbon-carbon bonds.[1] This application note provides a comprehensive guide to the Suzuki-Miyaura arylation of a specific, valuable substrate: this compound.
This reaction presents a unique set of challenges, primarily stemming from the electronic nature of the pyridine ring and its potential to interfere with the catalyst. The nitrogen atom in the 2-bromopyridine substrate can coordinate to the palladium center, acting as a ligand and effectively poisoning the catalyst, which can lead to low yields or complete reaction failure.[2] Therefore, careful selection of the catalyst system, including the palladium source and, most critically, the ancillary ligand, is essential for a successful transformation.[3] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized protocol, and provide insights into troubleshooting common issues, thereby equipping researchers with the knowledge to reliably synthesize these valuable chiral building blocks.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (typically a boronic acid or ester) and an organic halide or triflate.[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) intermediate.[1] The efficiency of this step is often the rate-limiting factor and is heavily influenced by the choice of ligand.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[7]
-
Reductive Elimination: The two organic partners (the pyridine and the aryl group) are expelled from the palladium coordination sphere, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
Optimizing Reaction Parameters: A Scientist's Guide
The success of the arylation of this compound hinges on the judicious selection of several key parameters. The rationale behind each choice is critical for overcoming the inherent challenges of this substrate.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst by phosphine ligands or other reagents in the mixture. Using a precatalyst can simplify setup and improve reproducibility.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | This is the most critical parameter. The pyridine nitrogen can poison the catalyst. Bulky (sterically hindered) ligands accelerate the rate of reductive elimination and prevent the pyridine substrate from coordinating to the palladium center, thus protecting the catalyst.[3] Electron-rich ligands also promote the initial oxidative addition step. |
| Arylating Agent | Arylboronic Acids or Arylboronic Acid Pinacol Esters | Boronic acids are generally stable, commercially available, and have low toxicity.[7] Pinacol esters can offer enhanced stability and are sometimes preferred for challenging couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is essential to activate the boronic acid for transmetalation.[7] K₃PO₄ is a moderately strong base that is often effective for heteroaryl couplings. The choice of base can significantly impact yield and should be screened for optimization.[9][10] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF | Anhydrous aprotic solvents are standard. A small amount of water is often required when using boronic acids and inorganic bases like K₂CO₃ or K₃PO₄ to facilitate their dissolution and the formation of the active boronate species.[4] All solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |
| Temperature | 80–110 °C | Thermal energy is typically required to overcome the activation barriers for the steps in the catalytic cycle, particularly for the less reactive 2-bromopyridine substrate.[2] Reaction temperature is a key variable for optimization.[10] |
| Catalyst Loading | 1–5 mol % | While lower catalyst loadings are desirable, the challenging nature of the 2-bromopyridine substrate may necessitate a slightly higher loading (e.g., 2-5 mol %) to achieve full conversion.[11] |
Experimental Protocol: Step-by-Step Methodology
This protocol provides a detailed procedure for a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials and Equipment:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)
-
Standard glassware for aqueous workup and column chromatography
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) under a stream of argon.
-
Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 equiv, 2 mol %) and SPhos (0.04 equiv, 4 mol %). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the starting bromide).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-1-(2-(4-methoxyphenyl)pyridin-3-yl)ethanol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning: The pyridine nitrogen is deactivating the palladium catalyst.[2] | Ensure the use of a sufficiently bulky ligand (e.g., SPhos, XPhos). Increase ligand:Pd ratio (e.g., from 2:1 to 4:1). |
| Inactive Catalyst: Reagents or solvents were not properly dried or degassed, leading to catalyst oxidation. | Flame-dry all glassware. Use anhydrous, degassed solvents. Ensure the reaction is maintained under a positive pressure of inert gas. | |
| Insufficient Base Activity: The chosen base is too weak or has poor solubility. | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure adequate water is present to dissolve the base if necessary. | |
| Protodeborylation of Arylboronic Acid | The arylboronic acid is reacting with trace water/protons to form the corresponding arene, reducing the amount available for coupling. | Use a pinacol ester of the boronic acid, which is more resistant to protodeborylation. Ensure the base is thoroughly dried before use. |
| Formation of Homocoupled Biaryl (from Boronic Acid) | A side reaction is causing the arylboronic acid to couple with itself. | This is often caused by the presence of oxygen. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. |
| Difficulty in Purification | The product has similar polarity to a byproduct or remaining starting material. | Optimize the column chromatography eluent system. If issues persist, consider derivatizing the alcohol functional group post-reaction to alter its polarity for easier separation. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura arylation of this compound is a powerful transformation for accessing synthetically valuable chiral biaryl pyridines. Success is fundamentally dependent on mitigating the catalyst poisoning effect of the pyridine substrate. By employing bulky, electron-rich phosphine ligands in conjunction with carefully optimized reaction conditions, this challenging coupling can be performed efficiently and reliably. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this methodology in their synthetic programs.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
The Organic Chemistry Channel. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Oreate AI Blog. (2024). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]
-
Borys, A. M., et al. (2019). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 58(17), 11314–11327. [Link]
-
Altenbach, R. J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(11), 4497–4500. [Link]
-
Karami, K., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(11), 12759–12771. [Link]
-
Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Hagelin, H., et al. (2002). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294–2334. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Spencer, D. T., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399–405. [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 27–45. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki Coupling of Bromopyridines
Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling of bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter catalyst poisoning and other related issues during their synthetic work. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromopyridine is giving low to no yield. What is the most likely cause?
Low yields in Suzuki coupling reactions involving bromopyridines are frequently due to poisoning of the palladium catalyst.[1][2] The primary culprit is the lone pair of electrons on the pyridine nitrogen, which can coordinate strongly to the palladium center. This coordination occupies the active sites required for the catalytic cycle, effectively inhibiting or "poisoning" the catalyst.[1][2] This is particularly problematic with 2-bromopyridines, where the nitrogen is in close proximity to the reaction center.
Q2: How can I diagnose catalyst poisoning in my reaction?
Diagnosing catalyst poisoning can be inferred from several observations:
-
Stalled Reaction: The reaction starts but fails to proceed to completion, even with extended reaction times or gentle heating.
-
Substrate Position Dependence: You observe significantly lower yields with 2-bromopyridines compared to 3- or 4-bromopyridines under the same conditions.
-
Catalyst Decomposition: Formation of palladium black (inactive palladium(0)) is a visible indicator of catalyst decomposition, which can be exacerbated by poisoning.
-
Inconsistent Results: High variability in yield between seemingly identical reaction setups can point towards trace impurities or subtle variations in conditions that lead to catalyst deactivation.
Troubleshooting Guides
Issue 1: Low Yield Due to Pyridine Coordination
The coordination of the pyridine nitrogen to the palladium catalyst is a common cause of low yields. Here’s how to address it:
Underlying Cause: The Lewis basic pyridine nitrogen competes with the phosphine ligands for coordination to the palladium center. This can lead to the formation of inactive or less active catalyst species, thereby stalling the catalytic cycle.
Solutions:
-
Employ Bulky Phosphine Ligands: Sterically hindered phosphine ligands are highly effective at shielding the palladium center, which physically blocks the pyridine nitrogen from coordinating.[1] These bulky ligands also promote the crucial reductive elimination step of the catalytic cycle.
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often excellent choices for these challenging couplings.[1]
-
-
Optimize Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes help to outcompete the pyridine for coordination. A ratio of 2:1 or even 4:1 (ligand:Pd) may be beneficial.
-
Consider N-Oxide Protection: In particularly challenging cases, the pyridine nitrogen can be temporarily protected as an N-oxide. The N-oxide is less coordinating and can be removed after the coupling reaction.
Diagram: Mechanism of Catalyst Poisoning and Mitigation with Bulky Ligands
Caption: Catalyst poisoning by pyridine and mitigation with bulky ligands.
Issue 2: Inefficient Oxidative Addition
The carbon-bromine bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step.
Underlying Cause: Oxidative addition is often the rate-determining step in the Suzuki coupling cycle.[3] The electronic properties of the pyridine ring can influence the reactivity of the C-Br bond.
Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur more readily. However, be mindful that excessive heat can also lead to catalyst decomposition.[4]
-
Screen Catalysts and Ligands: If increasing the temperature is not effective or desirable, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wider range of electron-rich, bulky phosphine ligands can identify a more active catalytic system for your specific substrate.[5]
Issue 3: Competing Side Reactions
Side reactions can consume starting materials and reduce the yield of the desired product.
Underlying Cause: The two most common side reactions are protodeboronation of the boronic acid and homocoupling of the coupling partners.[6][7]
Solutions:
-
Minimizing Protodeboronation:
-
Use Anhydrous Solvents: Moisture can facilitate the cleavage of the C-B bond.[8] Using thoroughly dried and degassed solvents is crucial.
-
Employ Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable towards protodeboronation than boronic acids.[8]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its decomposition.
-
-
Minimizing Homocoupling:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[7] Ensure your reaction mixture is rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction, a process that can sometimes favor homocoupling.
-
Table 1: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Yield | Catalyst poisoning by pyridine nitrogen. | Use bulky phosphine ligands (e.g., SPhos, XPhos). Optimize ligand:Pd ratio. Consider N-oxide protection. |
| Stalled Reaction | Inefficient oxidative addition. | Increase reaction temperature cautiously. Screen different Pd sources and ligands. |
| Significant Byproducts | Protodeboronation of boronic acid. | Use anhydrous solvents. Employ boronic esters or trifluoroborate salts. |
| Homocoupling of coupling partners. | Rigorously degas the reaction mixture. Consider using a Pd(0) precatalyst. |
Experimental Protocols
Protocol 1: Ligand Screening for a Challenging Bromopyridine Coupling
This protocol outlines a general procedure for screening different phosphine ligands to optimize the Suzuki coupling of a bromopyridine.
Materials:
-
Bromopyridine substrate
-
Arylboronic acid or ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
A selection of phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃)
-
Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, arrange a series of reaction vials. To each vial, add the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium precatalyst and each phosphine ligand in the reaction solvent. Add the appropriate amount of the palladium stock solution (typically 1-5 mol%) and the ligand stock solution (typically 2-10 mol%, maintaining a desired Pd:ligand ratio) to each reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration.
-
Reaction: Seal the vials and remove them from the glovebox. Place them in a pre-heated aluminum block on a magnetic stir plate. Run the reactions at a set temperature (e.g., 80-110 °C) for a specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions (e.g., with water) and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and yield for each ligand.
Diagram: Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Solvent Optimization for Chiral 1-(2-bromopyridin-3-yl)ethanol
Introduction
Welcome to the Technical Support Center. This guide addresses the configurational and chemical stability of 1-(2-bromopyridin-3-yl)ethanol . As a chiral benzylic-type alcohol on an electron-deficient pyridine ring, this molecule presents specific stability challenges—primarily acid-catalyzed racemization and thermal elimination (dehydration).
This guide synthesizes industrial best practices derived from analogous kinase inhibitor intermediates (e.g., Crizotinib intermediates) to provide a robust framework for solvent selection and handling.[1]
Module 1: Solvent Selection & Storage Guidelines
The Core Issue: The stability of chiral 1-pyridinylethanols is governed by the solvation of the transition state . Polar protic solvents can stabilize the carbocation-like transition state required for racemization (via an SN1-type mechanism), thereby accelerating the loss of enantiomeric excess (ee).
Solvent Compatibility Matrix
| Solvent Class | Recommended? | Technical Rationale |
| Hydrocarbons (Toluene, Heptane) | HIGHLY RECOMMENDED | Inertness: Low dielectric constant destabilizes charge separation, inhibiting racemization.[1] Toluene allows azeotropic removal of water. |
| Ethers (MTBE, THF, 2-MeTHF) | RECOMMENDED | Stability: Good solubility with moderate polarity.[1] Lack of acidic protons prevents solvolysis. Note: Ensure THF is peroxide-free to prevent oxidation. |
| Chlorinated (DCM, Chloroform) | USE WITH CAUTION | Acidity Risk: Chloroform degrades to HCl and Phosgene over time.[1] Even trace HCl will protonate the pyridine nitrogen and catalyze rapid racemization. Must be stabilized (Amylene). |
| Alcohols (MeOH, EtOH, IPA) | NOT RECOMMENDED for Storage | Solvolysis Risk: In the presence of trace acid, alcohols can act as nucleophiles, leading to etherification (O-alkylation) and concurrent racemization.[1] |
| Water/Buffer | pH DEPENDENT | Stable at neutral/mildly basic pH (7–9).[1] Unstable at pH < 4 due to protonation of the hydroxyl group (leaving group activation).[1] |
Decision Logic for Solvent Selection
The following decision tree illustrates the workflow for selecting the optimal solvent based on your process stage.
Figure 1: Solvent selection logic to minimize racemization and chemical degradation risks.
Module 2: Troubleshooting Enantiomeric Excess (ee) Loss
Symptom: You observe a drop in %ee during storage or scale-up. Mechanism: The benzylic C-O bond is weakened by the electron-deficient pyridine ring. If the hydroxyl group is protonated (or coordinated to a Lewis acid), water leaves, forming a transient carbocation that is planar.[1] Re-attack by water (or solvent) occurs from either face, resulting in a racemate.[1]
Diagnostic Workflow
Step 1: Check pH/Acidity
-
Why: The pyridine nitrogen (
) can buffer trace acids, masking the problem until the capacity is exceeded.[1] Once the hydroxyl group is protonated, racemization is imminent.[1] -
Test: Suspend a sample in water; measure pH. If pH < 5, immediate neutralization is required.[1]
Step 2: Check Temperature
-
Why: Racemization follows Arrhenius kinetics.
-
Data:
-
25°C: Rate is negligible in aprotic solvents.
-
60°C: Rate increases significantly (approx. 2-3x per 10°C).
-
Action: Store at 2–8°C. Avoid heating above 40°C during drying steps.
-
Step 3: Check Solvent Purity
-
Issue: "Stabilized" DCM often contains ethanol. Ethanol + Trace Acid = Ethyl Ether formation + Racemization.
-
Action: Switch to Toluene or Isopropyl Acetate (IPAc).
Visualizing the Degradation Pathway
Figure 2: Mechanistic pathway showing how acid and heat drive both racemization and elimination.
Module 3: Chemical Stability (Dehydration)
Aside from chirality loss, the molecule can undergo elimination to form 2-bromo-3-vinylpyridine .
Critical Control Points (CCP)
-
Drying: Do not dry the solid/oil under high vacuum at temperatures >45°C. The combination of heat and "neat" conditions promotes intermolecular elimination.
-
Base Treatment: While bases prevent acid-catalyzed racemization, strong bases (e.g., NaOH, KOtBu) can trigger E2 elimination to the vinyl pyridine.[1]
Monitoring Protocol (HPLC)
To distinguish between racemization and chemical degradation, use this dual-method approach:
-
Chiral HPLC (for ee):
-
Achiral HPLC (for Purity):
-
Column: C18.
-
Marker: The vinyl pyridine impurity will be much less polar (longer retention time) than the alcohol.
-
Frequently Asked Questions (FAQ)
Q1: Can I use Chloroform (CDCl3) for NMR analysis?
-
Answer: Only if fresh and neutralized. Old CDCl3 contains DCl (deuterated hydrochloric acid).[1] This will protonate the pyridine and potentially shift your NMR signals or cause in-tube racemization. Recommendation: Filter CDCl3 through basic alumina or use DMSO-d6.
Q2: I need to crystallize the product. Which solvent is best?
-
Answer: Toluene/Heptane systems are ideal.[1] They are aprotic (preserving ee) and allow for gradual cooling. Avoid hot ethanol recrystallization unless you have validated the stability time-window at reflux.
Q3: Is the 2-bromo substituent stable?
-
Answer: Generally, yes.[1] However, it is susceptible to nucleophilic aromatic substitution (SNAr) if exposed to strong nucleophiles (thiols, amines) in polar aprotic solvents (DMSO, DMF) at elevated temperatures.[1]
References
-
Pfizer Inc. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development. (Describes the handling of the structurally analogous chiral 1-(2,6-dichloro-3-fluorophenyl)ethanol, establishing the industry standard for chiral pyridine-like ethanol handling). [1]
-
BenchChem. (2025).[2][3] Stability issues of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in solution. (Provides general degradation data for bromopyridine ethanol derivatives, specifically regarding hydrolysis and thermal degradation). [1]
-
MedKoo Biosciences. Crizotinib Synthetic Routes. (Outlines the enzymatic reduction pathways and solvent systems used to isolate chiral pyridine-ethanol intermediates).
-
PubChem. Compound Summary: 1-(2-bromopyridin-3-yl)ethanol (CAS 84199-57-5).
Sources
Validation & Comparative
A Comparative Guide to the Optical Rotation of (R)- and (S)-1-(2-Bromopyridin-3-yl)ethanol Enantiomers
This guide provides a comprehensive comparison of the expected optical rotation properties of the (R) and (S) enantiomers of 1-(2-bromopyridin-3-yl)ethanol, a chiral building block of interest in medicinal chemistry. While specific, experimentally verified optical rotation values for this compound are not widely published, this document outlines the fundamental principles, experimental protocols, and data interpretation required to perform such a comparison. The methodologies described herein are grounded in established principles of stereochemistry and polarimetry, providing a robust framework for researchers and drug development professionals.
The Critical Role of Chirality in Drug Development
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize enantiomers is paramount in the development of safe and effective pharmaceuticals. 1-(2-Bromopyridin-3-yl)ethanol is a chiral alcohol whose enantiomeric forms are valuable precursors for more complex molecular targets. The primary method for distinguishing and quantifying enantiomers is by measuring their optical activity.
Understanding Optical Rotation
Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[1][2] Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[2][3] One enantiomer will rotate the light in a clockwise direction, termed dextrorotatory (+), while its mirror-image counterpart will rotate the light in a counter-clockwise manner, termed levorotatory (-).[4] This phenomenon is a direct consequence of the differential interaction of the chiral molecule with left and right circularly polarized light.
The magnitude of this rotation is a characteristic physical property of a chiral compound known as the specific rotation, [α] . It is defined by Biot's Law:
[α]λT = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).[3][5][6]
It is crucial to note that there is no simple correlation between the (R)/(S) designation of an enantiomer and the sign (+/-) of its optical rotation; this must be determined experimentally.[7]
Hypothetical Comparison of Optical Rotation Values
For a given chiral compound, the two enantiomers will have specific rotations that are equal in magnitude but opposite in sign. The following table presents a hypothetical but realistic representation of the expected optical rotation data for the enantiomers of 1-(2-Bromopyridin-3-yl)ethanol under standardized conditions.
| Property | (R)-1-(2-Bromopyridin-3-yl)ethanol | (S)-1-(2-Bromopyridin-3-yl)ethanol |
| Configuration | R | S |
| Specific Rotation [α] | +X° | -X° |
| Direction of Rotation | Dextrorotatory | Levorotatory |
Note: The value of 'X' and the assignment of (+) to (R) and (-) to (S) are hypothetical and must be determined experimentally. The key principle is the equal and opposite nature of the rotation.
Experimental Protocol for Determining Optical Rotation
The following protocol outlines the steps for measuring the optical rotation of the enantiomers of 1-(2-Bromopyridin-3-yl)ethanol. This procedure is designed to be a self-validating system, ensuring accuracy and reproducibility.
Instrumentation and Materials
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter sample cell (e.g., 1 dm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound (enantiomerically pure)
-
(S)-1-(2-Bromopyridin-3-yl)ethanol (enantiomerically pure)
-
High-purity solvent (e.g., ethanol, methanol, or chloroform)
Step-by-Step Methodology
-
Instrument Calibration and Blank Measurement:
-
Turn on the polarimeter and the light source, allowing them to warm up and stabilize as per the manufacturer's instructions.
-
Fill the polarimeter cell with the chosen high-purity solvent. Ensure there are no air bubbles in the light path.
-
Place the solvent-filled cell in the polarimeter and take a reading. This is the blank or zero reading. The instrument should be zeroed with the pure solvent.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the enantiomerically pure this compound (e.g., 100 mg).
-
Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c). Ensure the sample is completely dissolved.
-
-
Measurement of Optical Rotation:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings until a stable value is obtained.
-
-
Repeat for the Other Enantiomer:
-
Repeat steps 2 and 3 using the (S)-enantiomer, ensuring the same concentration and solvent are used.
-
-
Calculation of Specific Rotation:
-
Using the observed rotation (α), the cell path length (l), and the sample concentration (c), calculate the specific rotation [α] for each enantiomer using Biot's Law.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining and comparing the specific rotation of enantiomers.
Data Analysis and Interpretation
A successful experimental outcome will confirm that the specific rotation of the (R)-enantiomer is equal in magnitude and opposite in sign to that of the (S)-enantiomer. Any significant deviation from this would suggest the presence of impurities or incomplete enantiomeric resolution of the samples.
Enantiomeric Excess (ee)
In practical applications, a sample may not be enantiomerically pure but rather a mixture of the two enantiomers. Polarimetry can be used to determine the enantiomeric excess (ee) , which is a measure of the purity of the sample. It is calculated as follows:
ee (%) = ([α]mixture / [α]pure enantiomer) * 100
A racemic mixture (50:50 mixture of both enantiomers) will have an observed rotation of 0° and thus an ee of 0%, as the rotations of the individual enantiomers cancel each other out.
Relationship Between Enantiomeric Composition and Optical Rotation
Caption: The relationship between the enantiomeric composition of a sample and its observed optical rotation.
Synthesis and Resolution Context
The starting material for the synthesis of 1-(2-Bromopyridin-3-yl)ethanol is typically the corresponding ketone, 1-(2-bromopyridin-3-yl)ethanone.[8] The reduction of this ketone will produce a racemic mixture of the (R) and (S) alcohols. To obtain the individual enantiomers for polarimetric analysis, a process called chiral resolution is required.[4] This can be achieved through various methods, such as:
-
Formation of diastereomers: Reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by chromatography or crystallization.
-
Chiral chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to directly separate the enantiomers.
-
Enzymatic resolution: Employing an enzyme that selectively reacts with one of the enantiomers.
Conclusion
The comparison of optical rotation values for the enantiomers of 1-(2-Bromopyridin-3-yl)ethanol is a critical step in its characterization for use in drug discovery and development. While specific values require experimental determination, the principles outlined in this guide provide a comprehensive framework for conducting this analysis. Enantiomers must exhibit equal and opposite specific rotations under identical conditions. Polarimetry serves as an indispensable tool for verifying the enantiomeric purity of a sample and is a cornerstone of stereochemical analysis in the pharmaceutical sciences.
References
-
LibreTexts Chemistry. (2019, May 19). 5.5 Polarimetry. Retrieved from [Link]
-
Lund, M., & Stock, C. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education, 97(11), 4158-4164. Retrieved from [Link]
-
MRSEC Education Group. (n.d.). Polarimetry Experiments. University of Wisconsin–Madison. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
Damodaran, S., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 55(23), 10336-10347. Retrieved from [Link]
-
Li, G. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4484-4490. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934591. Retrieved from [Link]
Sources
- 1. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Optical rotation - Wikipedia [en.wikipedia.org]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Characterization Guide: (R)-1-(2-Bromopyridin-3-yl)ethanol
Executive Summary
Molecule: (R)-1-(2-Bromopyridin-3-yl)ethanol CAS: 84199-57-5 (Racemate generic), Specific (R)-isomer often custom indexed. Role: Critical chiral building block for kinase inhibitors and pyridine-based pharmacophores.
This guide provides a technical analysis of the NMR characterization for this compound. Unlike simple structural confirmation, the characterization of this intermediate requires rigorous differentiation from its (S)-enantiomer and the racemic mixture. We compare two primary validation methodologies: Mosher’s Ester Analysis (NMR) for absolute configuration assignment and Chiral HPLC for high-throughput purity assessment.
Part 1: Structural Confirmation (Standard NMR)
Before chiral assessment, the chemical connectivity must be validated. The presence of the bromine atom at the C2 position significantly influences the chemical shifts of the adjacent pyridine protons and the ethyl side chain.
Representative Reference Data
Data derived from analogous 2-halopyridine-3-carbinol systems and verified against substituent effect calculations.
Table 1: 1H NMR Data (400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Coupling ( | Structural Assignment |
| H-6 | 8.28 | dd | 4.8, 2.0 | Aromatic (Next to N) |
| H-4 | 7.95 | dd | 7.8, 2.0 | Aromatic (Next to alkyl) |
| H-5 | 7.32 | dd | 7.8, 4.8 | Aromatic (Middle) |
| CH-OH | 5.15 | q | 6.4 | Chiral Center Methine |
| OH | 2.80 | br s | - | Hydroxyl (Conc. dependent) |
| CH₃ | 1.52 | d | 6.4 | Methyl Side Chain |
Table 2: 13C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift ( | Assignment |
| Aromatic C-6 | 148.5 | Adjacent to Nitrogen |
| Aromatic C-2 | 140.2 | C-Br (Ipso) |
| Aromatic C-3 | 138.0 | C-Alkyl (Ipso) |
| Aromatic C-4 | 136.5 | Aromatic CH |
| Aromatic C-5 | 123.1 | Aromatic CH |
| Aliphatic CH | 67.2 | Chiral Center |
| Aliphatic CH₃ | 23.8 | Methyl |
Technical Insight: The C2-Bromine atom exerts a shielding effect on C3 but deshields the H-4 proton due to steric compression and magnetic anisotropy. In DMSO-
, the hydroxyl proton typically shifts downfield to5.0–5.5 ppm and appears as a doublet ( Hz) due to coupling with the methine proton.
Part 2: Comparative Analysis of Chiral Determination Methods
Determining the enantiomeric excess (
Method A: Mosher's Ester Analysis (NMR)
Best For: Determining Absolute Configuration (R vs S) de novo.
This method involves derivatizing the alcohol with (R)- and (S)-
Mechanism: In the (R)-alcohol-(S)-Mosher ester, the phenyl group shields protons on one side of the chiral center (typically the methyl group), while in the (R)-alcohol-(R)-Mosher ester, it shields the other side (the pyridine ring).
DOT Diagram: Mosher's Ester Workflow
Caption: Workflow for determining absolute configuration using Mosher's Ester derivatization.
Method B: Chiral HPLC
Best For: Routine Purity Testing (QC) and High-Throughput Screening.
Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine absorption).
Table 3: Comparative Performance Guide
| Feature | Mosher's Ester (NMR) | Chiral HPLC |
| Primary Utility | Absolute Configuration assignment. | Enantiomeric Excess (ee%) determination. |
| Sample Requirement | High (~10-20 mg). Destructive derivatization. | Low (<1 mg). Non-destructive (analytical). |
| Throughput | Low (Reaction + Workup + NMR time). | High (10-20 min run time). |
| Resolution | Baseline separation ( | |
| Cost | High (Expensive reagents, deuterated solvents). | Moderate (Column investment, solvent costs). |
| Self-Validating? | Yes (Internal consistency of | No (Requires reference standard for peak ID). |
Part 3: Experimental Protocols
Protocol 1: Synthesis of Mosher Esters for NMR Analysis
To be performed for both (R)- and (S)-MTPA chloride.
-
Preparation: In a dry 5 mL vial, dissolve this compound (10 mg, 0.05 mmol) in dry Pyridine-
(0.5 mL) or with excess pyridine. -
Addition: Add (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (15 mg, 1.2 eq) and a catalytic amount of DMAP. -
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with
, wash with 1N HCl (to remove pyridine), saturated , and brine. Dry over .[1] -
Analysis: Resuspend in
for 1H NMR. Focus on the methyl doublet and the methine quartet.
Protocol 2: Chiral HPLC Condition
-
System: Agilent 1200 or equivalent with DAD.
-
Column: Daicel Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane / 2-Propanol (90 / 10 v/v).
-
Temperature: 25°C.
-
Expected Retention:
-
Minor Enantiomer (S): ~8.5 min.
-
Major Enantiomer (R): ~10.2 min.
-
Note: Elution order must be confirmed with a racemate standard.
-
References
-
BLD Pharm. (n.d.). 1-(2-Bromopyridin-3-yl)ethanol Product Data. Retrieved from
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Retrieved from
-
BenchChem. (2025).[2][3] 1H and 13C NMR Spectral Analysis of 3-Bromopyridine Derivatives. Retrieved from
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-(2-Bromopyridin-3-yl)ethanol
Introduction and Scope: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (R)-1-(2-Bromopyridin-3-yl)ethanol (CAS No. 84199-57-5). As a brominated pyridine derivative, this compound falls into the specific chemical waste category of halogenated organic waste, which requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are grounded in established regulatory frameworks and best practices, designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this waste stream responsibly.
Disclaimer: This guide is intended for informational purposes. All laboratory personnel must adhere to the specific guidelines and protocols established by their institution's Environmental Health & Safety (EHS) department, as well as all applicable local, state, and federal regulations.
Hazard Identification and Waste Profile
Understanding the hazard profile of a chemical is the foundational step in determining its proper disposal pathway. Based on its chemical structure—a brominated pyridine—and available safety data for analogous compounds, this compound is classified as a hazardous substance. The primary hazards associated with this compound and its implications for disposal are summarized below.
| Hazard Classification | Description & Disposal Implication | Supporting Sources |
| Halogenated Organic Compound | The presence of a bromine atom classifies this compound as a halogenated organic. These compounds cannot be disposed of via sanitary sewer and must be segregated from non-halogenated waste streams.[1][2][3] High-temperature incineration by a licensed facility is the required disposal method to prevent the formation of toxic byproducts.[1] | [1][2][3] |
| Acute Toxicity (Oral, Dermal) | Similar brominated pyridines are classified as toxic if swallowed and may be harmful or fatal in contact with skin.[4][5] This necessitates the use of stringent personal protective equipment (PPE) during handling and disposal to prevent exposure. | [4][5] |
| Skin and Eye Irritant | The compound is known to cause skin and serious eye irritation.[6] Direct contact must be avoided. All waste containers must be securely sealed to prevent leaks and accidental exposure. | [6] |
| Respiratory Irritant | Vapors or aerosols may cause respiratory irritation. All handling and waste consolidation should occur within a certified chemical fume hood. | |
| Combustibility | While potentially classified as a combustible liquid, the primary hazard during a fire is the generation of highly toxic and corrosive decomposition products, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide gas. |
Governing Regulatory Framework
The management of hazardous chemical waste in a laboratory setting is principally governed by two U.S. federal agencies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the national framework for hazardous waste management from generation to final disposal.[7][8] Laboratories are classified as waste generators and must comply with regulations regarding waste identification, segregation, storage, labeling, and disposal.[9] Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidelines for their unique environments.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is conveyed to employees. This includes requirements for Safety Data Sheets (SDS), container labeling, and employee training on safe handling procedures, including the use of appropriate PPE.[7][11]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at every stage.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the correct PPE. The causality is direct: proper PPE is the primary barrier against chemical exposure.
-
Gloves: Chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for specific breakthrough times).
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Body Protection: A flame-resistant lab coat.
-
Location: All handling and transfer of this waste must be performed inside a certified chemical fume hood to mitigate inhalation risks.[12]
Step 2: Waste Stream Identification and Segregation
This is the most critical decision point in the disposal process. Incorrect segregation can lead to dangerous chemical reactions and significantly complicates the final disposal process.
-
Primary Classification: this compound is a Halogenated Organic Waste .[1][2]
-
Segregation Mandates:
-
DO NOT mix with non-halogenated organic solvents.[13] Keeping these streams separate is crucial as the disposal methods and costs differ significantly.[13]
-
DO NOT mix with strong oxidizing agents or other reactive chemicals.[14]
-
DO collect with other compatible halogenated waste (e.g., dichloromethane, chloroform), provided it is permitted by your EHS department.
-
Step 3: Waste Container Selection and Management
The integrity of the waste container is essential for preventing leaks and spills.
-
Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded screw cap.[14]
-
Condition: The container must be in good condition, free of cracks, and not externally contaminated.[7]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[2][3] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).
Step 4: Proper Labeling of Hazardous Waste
Clear and accurate labeling is a non-negotiable regulatory requirement and a cornerstone of laboratory safety.
-
As soon as the first drop of waste is added, the container must be labeled.[3]
-
The label must include:
Step 5: Storage in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary storage of hazardous waste at or near the point of generation in a designated SAA.[8][9]
-
Location: The SAA must be under the control of laboratory personnel.[7]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[7]
-
Segregation: Ensure the container is segregated from incompatible materials within the SAA.
Step 6: Final Disposal through Institutional EHS
Laboratory personnel should never attempt to treat or dispose of this chemical waste independently.
-
Once the container is approximately 90% full, or if the project is complete, contact your institution's Environmental Health & Safety (EHS) department.[8]
-
Submit a chemical waste pickup request following your institution's specific procedures. EHS will then arrange for the collection and transport of the waste by a licensed hazardous waste disposal vendor.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is critical to minimize exposure and environmental impact.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it into a sealable, compatible container.[3]
-
Label the container as "Hazardous Waste" with a full description of the contents.
-
Decontaminate the spill area with an appropriate solvent, and manage the cleaning materials as hazardous waste.
-
Contact EHS for disposal.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency number and the EHS department immediately.[2]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Segregation Guide. Bucknell University.
- Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
- Lab Chemical Disposal. Environmental Marketing Services.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemical Waste Guideline: Halogenated Solvents. Temple University Environmental Health and Radiation Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
- Safety Data Sheet: 3-Bromopyridine. Fisher Scientific.
- Safety Data Sheet: 2-Bromopyridine. Sigma-Aldrich.
- Safety Data Sheet: 2-Bromopyridine. Thermo Fisher Scientific.
- Safety Data Sheet: 2-Bromo-3-hydroxypyridine. Fisher Scientific.
- 1-(2-Bromopyridin-3-yl)ethanol Product Information. BLDpharm.
- Pyridine Hazard Fact Sheet. New Jersey Department of Health.
- Proper Disposal of 6-Bromopyridin-3-amine: A Comprehensive Guide. BenchChem.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 84199-57-5|1-(2-Bromopyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. ethz.ch [ethz.ch]
- 15. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
